molecular formula C16H18N2O4S B5707908 N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5707908
M. Wt: 334.4 g/mol
InChI Key: QHESQHRKYCVORP-UHFFFAOYSA-N
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Description

Sulfonamides and glycinamides are classes of organic compounds known for their diverse pharmacological activities and applications in drug synthesis. The specific structure of “N1-(3-methoxyphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide” suggests it is a derivative combining these functionalities, potentially offering unique chemical and physical properties that could be useful in various scientific and industrial applications.

Synthesis Analysis

The synthesis of related sulfonamide and glycinamide compounds typically involves the condensation of a suitable amine with a sulfonyl chloride or the reaction of an amide with a sulfonyl agent. For instance, the synthesis of sulfomycinate and sulfomycinic amide from diethoxyacetonitrile demonstrates a convergent synthetic approach relevant to producing sulfonamide derivatives (Bagley & Glover, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography and spectroscopic methods, including IR, NMR, and MS, are commonly used to determine the structure and confirm the identity of such compounds. For example, the molecular structure, spectral analysis, and computational approaches have been applied to study the structure of related molecules (Murugavel et al., 2017).

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanism of action .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(20,21)17-11-16(19)18-13-4-3-5-14(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHESQHRKYCVORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

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